

N-methyl Leukotriene C4: A Potent and Selective CysLT2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **N-methyl Leukotriene C4** (N-methyl LTC4), a synthetic analog of Leukotriene C4 (LTC4). Due to its resistance to metabolic degradation, N-methyl LTC4 serves as a powerful tool for investigating the physiological and pathological roles of the cysteinyl leukotriene 2 (CysLT2) receptor. This document details its pharmacological properties, the signaling pathways it activates, and the experimental protocols used for its characterization.

Introduction to N-methyl Leukotriene C4

Leukotriene C4 is a potent inflammatory mediator produced from arachidonic acid by immune cells such as mast cells, eosinophils, and macrophages.[1][2][3] It is the parent of the cysteinyl leukotrienes (cys-LTs), a family of lipids that also includes LTD4 and LTE4.[3][4] Cys-LTs exert their effects through G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[5][6][7][8] A significant challenge in studying the specific actions of LTC4 is its rapid conversion in vivo to LTD4 and subsequently to LTE4, making it difficult to isolate its direct pharmacological effects.[1][9]

To overcome this, **N-methyl Leukotriene C4** was synthesized. This analog is resistant to the metabolic conversion to LTD4 and LTE4, making it a stable and selective agonist for probing CysLT receptor function.[1][9] Notably, N-methyl LTC4 displays potent and selective agonist activity at the CysLT2 receptor.[1][9]

Quantitative Pharmacological Data

N-methyl LTC4's selectivity for the CysLT2 receptor over the CysLT1 receptor is a key feature. The following tables summarize the quantitative data on its potency and activity from various studies.

Table 1: Receptor Selectivity and Potency (EC50)

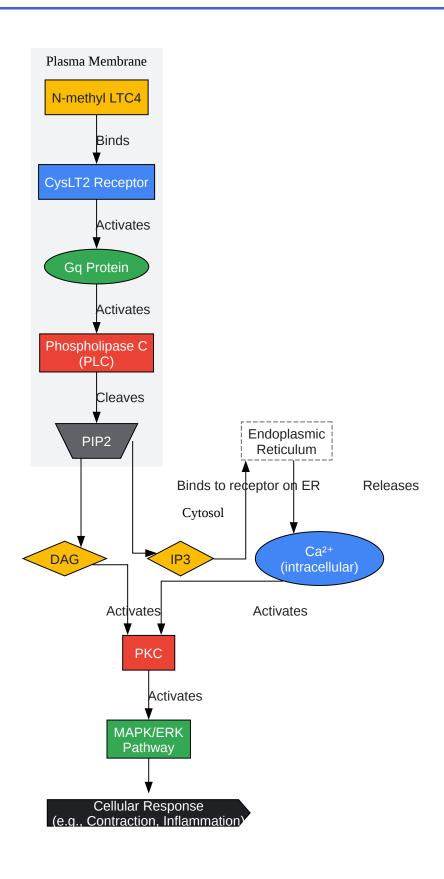
Compound	Receptor	Species	EC50 (nM)	Reference
N-methyl LTC4	CysLT2	Human	122	[1][9]
N-methyl LTC4	CysLT1	Human	> 2,000	[1][9]

EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Comparative Potency and In Vitro Activity

Compound	Tissue/Ass ay	Species	pD2 Value	Comparativ e Potency	Reference
N-methyl LTC4	Guinea Pig Ileum Contraction	Guinea Pig	7.7 ± 0.12	LTC4 is ~14x more potent	[10]
LTC4	Guinea Pig Ileum Contraction	Guinea Pig	9.0 ± 0.1	-	[10]
N-methyl LTC4	Guinea Pig Trachea Contraction	Guinea Pig	8.1 ± 0.1	LTC4 is ~6x more potent (with acivicin)	[10]
LTC4	Guinea Pig Trachea Contraction	Guinea Pig	8.0 ± 0.2	-	[10]

pD2 is the negative logarithm of the EC50 value, representing the agonist's potency.


CysLT2 Receptor Signaling Pathway

The CysLT2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[5] Activation of the CysLT2 receptor by N-methyl LTC4 initiates a cascade of intracellular events, leading to various cellular responses.

Signaling Cascade:

- Agonist Binding: N-methyl LTC4 binds to and activates the CysLT2 receptor on the cell surface.
- G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the associated Gq alpha subunit, leading to its activation and dissociation from the βy subunits.
- Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.
- Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)
 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[11]
 [12]
- Downstream Effects: The increase in intracellular calcium and the presence of DAG activate downstream signaling molecules, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPK), such as the extracellular signal-regulated kinase (ERK).[6][13]
 These pathways ultimately regulate cellular processes like smooth muscle contraction, inflammation, and cell migration.[1][14][15]

Click to download full resolution via product page

Caption: CysLT2 Receptor Signaling Pathway.

Experimental Protocols

Characterizing the activity of N-methyl LTC4 involves several key in vitro assays. These protocols provide a framework for assessing its effects on CysLT2 receptor activation and downstream signaling.

This assay is a primary method for quantifying GPCR activation, particularly for Gq-coupled receptors, by measuring changes in intracellular calcium concentration.[11][12][16]

Methodology:

- Cell Culture:
 - Culture cells endogenously expressing or recombinantly overexpressing the human
 CysLT2 receptor (e.g., HEK293 or CHO cells) in 96-well black-walled, clear-bottom plates
 until they reach 80-90% confluency.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM) in a physiological salt solution (e.g., Krebs buffer).[11]
 - Remove the cell culture medium and wash the cells gently with the buffer.
 - Add the dye-loading solution to each well and incubate at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.
- Assay Procedure:
 - After incubation, wash the cells to remove excess extracellular dye.
 - Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation).[11]
 - Measure the baseline fluorescence for a set period.
 - The instrument then automatically injects varying concentrations of N-methyl LTC4 into the wells.

 Immediately following injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

Data Analysis:

- The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
- Plot the peak fluorescence response against the logarithm of the N-methyl LTC4 concentration to generate a dose-response curve and calculate the EC50 value.

Click to download full resolution via product page

Caption: Workflow for a Calcium Mobilization Assay.

This assay determines if CysLT2 receptor activation leads to the phosphorylation and activation of the ERK signaling pathway, a common downstream target of GPCRs.[13]

Methodology:

- Cell Culture and Starvation:
 - Grow CysLT2-expressing cells in 6-well plates to near confluency.
 - Serum-starve the cells for 12-24 hours to reduce baseline MAPK/ERK activity.
- Stimulation:
 - Treat the starved cells with various concentrations of N-methyl LTC4 for a short period (typically 5-15 minutes) at 37°C. Include a vehicle-only control.

Cell Lysis:

- Immediately after stimulation, place the plates on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well to extract total cellular proteins.

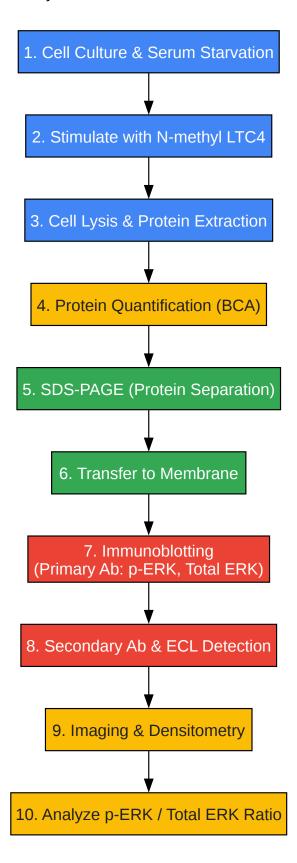
· Protein Quantification:

 Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blot:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

Immunodetection:


- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
- Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash again and apply an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using an imaging system.

Data Analysis:

• To normalize the data, strip the membrane and re-probe with an antibody for total ERK.

 Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK indicates the level of pathway activation.

Click to download full resolution via product page

Caption: Workflow for MAPK/ERK Phosphorylation Western Blot.

Summary of Physiological Effects

Studies using N-methyl LTC4 have helped elucidate the specific roles of CysLT2 receptor activation in various physiological and pathophysiological processes.

- Smooth Muscle Contraction: N-methyl LTC4 induces contractions of guinea pig ileum and trachea, demonstrating the role of CysLT2 in smooth muscle responses.[10]
- Cardiovascular Effects: When administered intravenously, N-methyl LTC4 causes a significant hypertensive effect, suggesting it induces peripheral vasoconstriction.[10] It has also been shown to produce hypotensive effects in the American bullfrog.[17]
- Vascular Permeability: In vivo studies show that N-methyl LTC4 can cause vascular leakage in mice that overexpress the human CysLT2 receptor, an effect absent in knockout mice.[1]
 [2][9]
- Inflammation and Immunity: CysLT2 receptor activation is implicated in type 2 immunopathology. N-methyl LTC4 has been used to demonstrate that CysLT2R can boost the expansion of group 2 innate lymphoid cells (ILC2s) and the generation of IL-5 and IL-13.
 [18]
- Itch (Pruritus): N-methyl LTC4, being a non-hydrolyzable form of LTC4, has been instrumental in showing that LTC4 induces dose-dependent itch behaviors in mice through the CysLT2 receptor expressed on sensory neurons.[19][20] This effect was absent in CysLT2 receptor-deficient mice.[20]

Conclusion

N-methyl Leukotriene C4 is an indispensable pharmacological tool for the specific investigation of the CysLT2 receptor. Its metabolic stability allows for the decoupling of LTC4's effects from those of its metabolites, LTD4 and LTE4. The data clearly establish N-methyl LTC4 as a potent and selective CysLT2 receptor agonist, making it highly valuable for elucidating the

receptor's role in health and disease, and for the screening and development of novel therapeutics targeting the cysteinyl leukotriene pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. N-Methylleukotriene C4 | 131391-65-6 [amp.chemicalbook.com]
- 3. Leukotriene biosynthetic enzymes as therapeutic targets PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cysteinyl leukotriene receptor 2 Wikipedia [en.wikipedia.org]
- 6. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene–dependent mitogenic responses of mast cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. CysLT2 receptors interact with CysLT1 receptors and down-modulate cysteinyl leukotriene dependent mitogenic responses of mast cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and functional aspects of human cysteinyl leukotriene receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-methyl Leukotriene C4 | TargetMol [targetmol.com]
- 10. The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 13. Up-regulation of prostaglandin biosynthesis by leukotriene C4 in elicited mice peritoneal macrophages activated with lipopolysaccharide/interferon-{gamma} PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]

- 15. Regulation of Cysteinyl Leukotriene Receptor 2 Expression—A Potential Anti-Tumor Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch PMC [pmc.ncbi.nlm.nih.gov]
- 20. The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-methyl Leukotriene C4: A Potent and Selective CysLT2 Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752222#n-methyl-leukotriene-c4-as-a-potent-cyslt2-receptor-agonist]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com